molecular formula C11H17ClN2 B13215465 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B13215465
M. Wt: 212.72 g/mol
InChI Key: QYVWGVQWMHMKAA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a partially hydrogenated imidazo[1,2-a]pyridine derivative characterized by a chloromethyl group at position 3 and an isopropyl group at position 2. The tetrahydro (5H,6H,7H,8H) configuration imparts conformational flexibility, which can influence solubility and reactivity . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules such as bisphosphonates (e.g., minodronic acid, a calcium metabolism regulator) . Its chloromethyl group serves as a reactive handle for further functionalization, enabling nucleophilic substitution reactions .

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

3-(chloromethyl)-2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H17ClN2/c1-8(2)11-9(7-12)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3

InChI Key

QYVWGVQWMHMKAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is typically constructed via cyclization reactions involving 2-aminopyridines and appropriate carbonyl or halomethyl reagents. The 3-(chloromethyl) substitution is introduced either by direct chloromethylation or by using chloromethyl-containing precursors. The isopropyl group at the 2-position is introduced via alkylation or by starting from appropriately substituted pyridine derivatives.

Preparation of 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Cyclization with Phenylacetyl Chloride and Subsequent Functionalization
  • 2-Aminopyridine derivatives bearing an isopropyl group at the 2-position are reacted with phenylacetyl chloride under reflux in ethanol at 70 °C to form 2-substituted imidazo[1,2-a]pyridines.
  • Iodination at the 3-position is achieved using N-iodosuccinimide (NIS) in dichloromethane at room temperature.
  • The iodinated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene) catalyzed by Pd(PPh₃)₂Cl₂ and CuI in dry DMF with triethylamine as base.
  • Deprotection of the TMS group with potassium carbonate in methanol yields the terminal alkyne intermediate.
  • Finally, chloromethylation or click chemistry with azides can introduce the chloromethyl group at the 3-position or related substituents.

This sequence is summarized in the following table:

Step Reagents & Conditions Product Type Yield Range
1 2-Aminopyridine + Phenylacetyl chloride, EtOH, 70 °C 2-Substituted imidazo[1,2-a]pyridine High (quantitative)
2 NIS, DCM, RT 3-Iodoimidazo[1,2-a]pyridine High to quantitative
3 Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, DMF, TEA, RT 3-Alkynyl derivative Moderate to high
4 K₂CO₃, MeOH Terminal alkyne intermediate High
5 Chloromethylation or CuAAC click reaction 3-(Chloromethyl) or triazole derivatives Moderate to high
Route B: BCl₃-Mediated C–N Bond Formation for C3-Methylene Substitution
  • Imidazo[1,2-a]pyridine derivatives are treated with boron trichloride (BCl₃) in dry dichloromethane at 0 °C under nitrogen.
  • After complex formation, amines or other nucleophiles are added at room temperature for 2 hours.
  • This method allows direct substitution at the 3-position with methylene-linked nucleophiles, including chloromethyl groups.
  • The reaction is quenched with water, extracted, and purified by column chromatography.

This method is efficient for introducing C3-methylene C–N, C–S, or C–O bonds under mild conditions with broad substrate tolerance.

Parameter Details
Starting material Imidazo[1,2-a]pyridine derivatives
Reagent BCl₃ (1.4 equiv) in DCM
Temperature 0 °C to room temperature
Reaction time 2 hours
Nucleophiles Amines, thiols, alcohols
Workup Quench with water, DCM extraction
Purification Silica gel chromatography (hexane/ethyl acetate)
Yield Good to excellent (varies by nucleophile)

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Ethanol at 70 °C is effective for initial cyclization steps.
  • Dichloromethane at 0 °C to room temperature is preferred for iodination and BCl₃-mediated reactions.
  • DMF or dry solvents are used for Sonogashira coupling to avoid moisture sensitivity.
  • Bases such as K₂CO₃ or triethylamine are used for deprotection and coupling steps.

Catalysts and Reagents

  • Pd(PPh₃)₂Cl₂ and CuI are standard catalysts for Sonogashira coupling.
  • N-Iodosuccinimide (NIS) is used for selective iodination at the 3-position.
  • BCl₃ is a key reagent for mild C3-methylene functionalization.

Representative Data Table for Key Reaction Steps

Reaction Step Reagents/Conditions Product Type Yield (%) Notes
Cyclization 2-Aminopyridine + Phenylacetyl chloride, EtOH, 70 °C 2-Isopropyl imidazo[1,2-a]pyridine 85–95 High purity, scalable
Iodination NIS, DCM, RT 3-Iodo derivative 90–98 Monitored by TLC
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, DMF, TEA, RT 3-Alkynyl intermediate 70–85 Requires dry, inert conditions
Deprotection (TMS removal) K₂CO₃, MeOH Terminal alkyne 90–95 Mild conditions
C3-Methylene C–N bond formation BCl₃, amine, DCM, 0 °C to RT 3-(Chloromethyl) substituted product 75–90 Broad nucleophile scope

Summary of Research Findings

  • The imidazo[1,2-a]pyridine scaffold is efficiently constructed via cyclization of 2-aminopyridines with acyl chlorides.
  • Selective functionalization at the 3-position is achieved by iodination followed by Sonogashira coupling or direct BCl₃-mediated nucleophilic substitution.
  • The chloromethyl group at the 3-position can be introduced either by using chloromethyl-containing reagents or by post-cyclization modifications.
  • The isopropyl group at the 2-position is typically introduced by starting from 2-isopropyl-substituted pyridine derivatives.
  • These methods provide good to excellent yields under mild and scalable conditions, with broad substrate scope and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has a chloromethyl group and an isopropyl substituent, giving it unique chemical properties. The imidazo[1,2-a]pyridine structure includes a fused ring system that combines a pyridine and an imidazole, which can impart significant biological activity and versatility.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical Research Compounds within the imidazo[1,2-a]pyridine class have been studied for various biological activities. Research indicates that this compound may exhibit biological activities.
  • Ligand Design It can be employed as a ligand in coordination chemistry due to its ability to bind with metal ions.
  • Material Science It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Interaction Studies

Research into the interaction studies of this compound has focused on its binding affinity with various biological targets. Studies indicate that:

  • It can interact with enzymes, receptors, and DNA.
  • These interactions can lead to potential therapeutic applications.

Similar Compounds

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Chloromethyl vs. Nitro Groups : The chloromethyl group in the target compound undergoes nucleophilic substitution more readily than the nitro group in 3-nitro derivatives, which typically require reducing conditions for further modification .
  • Carboxylic Acid vs. Ester : The ethyl ester in compound C15H24N2O2 offers hydrolytic stability compared to the free carboxylic acid in C11H16N2O2 , which is prone to ionization under physiological conditions.

Biological Activity

3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a synthetic organic compound characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research data.

Chemical Structure and Properties

The molecular formula for this compound is C18H22ClN3O2C_{18}H_{22}ClN_{3}O_{2} with a molecular weight of approximately 347.84 g/mol. The compound features a chloromethyl group and an isopropyl substituent attached to the imidazo[1,2-a]pyridine core.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this family can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameTarget OrganismIC50 (µM)Mechanism of Action
Compound AE. coli5.0Cell wall synthesis inhibition
Compound BS. aureus3.5Metabolic pathway disruption
Compound CP. aeruginosa4.0DNA gyrase inhibition

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. These investigations often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth.

Case Study: Apoptosis Induction in Cancer Cells
In a study conducted on A549 lung cancer cells, treatment with the compound resulted in a marked increase in apoptotic cell death as evidenced by flow cytometry analysis. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Table 2: Anticancer Activity Data

Study ReferenceCell LineIC50 (µM)Observed Effect
Research Group 1A5498.0Induction of apoptosis
Research Group 2HeLa6.5Inhibition of cell proliferation
Research Group 3MCF-77.0Cell cycle arrest

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may bind to certain enzymes or receptors involved in critical biochemical pathways such as those regulating cell growth and apoptosis.

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